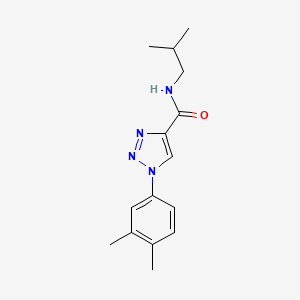![molecular formula C19H17ClN2O2 B6580492 methyl 6-chloro-4-[(3,5-dimethylphenyl)amino]quinoline-2-carboxylate CAS No. 1207049-50-0](/img/structure/B6580492.png)
methyl 6-chloro-4-[(3,5-dimethylphenyl)amino]quinoline-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinoline and its derivatives are important structures in medicinal chemistry due to their wide range of biological activities . They are often used as building blocks in organic synthesis .
Synthesis Analysis
The Suzuki–Miyaura cross-coupling is a widely-used method for forming carbon–carbon bonds . This method involves the use of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign . Protodeboronation of pinacol boronic esters is another method used in organic synthesis .Molecular Structure Analysis
Quinoline is characterized by a double-ring structure that contains a benzene ring fused to pyridine at two adjacent carbon atoms .Chemical Reactions Analysis
The Suzuki–Miyaura coupling reaction involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For quinoline and its derivatives, these properties can be influenced by factors such as the presence of functional groups and the configuration of the molecular structure .科学的研究の応用
Methyl 6-chloro-4-[(3,5-dimethylphenyl)amino]quinoline-2-carboxylate has been studied for its potential applications in scientific research. This compound has been studied for its potential use as an inhibitor of the enzyme xanthine oxidase, which is involved in the metabolism of purines. In addition, this compound has been studied for its potential use as an inhibitor of the enzyme tyrosinase, which is involved in the metabolism of tyrosine.
作用機序
The mechanism of action of methyl 6-chloro-4-[(3,5-dimethylphenyl)amino]quinoline-2-carboxylate is not fully understood. However, it is believed that this compound may act as an inhibitor of the enzymes xanthine oxidase and tyrosinase. In addition, this compound may act as an antioxidant, which can help protect cells from oxidative damage.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it is believed that this compound may have anti-inflammatory, anti-cancer, and anti-oxidant properties. In addition, this compound may have the potential to reduce blood pressure and improve blood lipid levels.
実験室実験の利点と制限
The advantages of using methyl 6-chloro-4-[(3,5-dimethylphenyl)amino]quinoline-2-carboxylate in laboratory experiments include its potential to inhibit the enzymes xanthine oxidase and tyrosinase, its potential anti-inflammatory, anti-cancer, and anti-oxidant properties, and its potential to reduce blood pressure and improve blood lipid levels. The limitations of using this compound in laboratory experiments include its potential to cause adverse side effects in humans, its potential to be toxic to cells, and its potential to interfere with other drugs.
将来の方向性
The future directions of research related to methyl 6-chloro-4-[(3,5-dimethylphenyl)amino]quinoline-2-carboxylate include further studies on its mechanism of action, its biochemical and physiological effects, and its potential applications in laboratory experiments. In addition, further research is needed to determine the safety and efficacy of this compound in humans. Additionally, further research is needed to explore the potential of this compound to be used as a therapeutic agent. Finally, further research is needed to explore the potential of this compound to be used as an inhibitor of other enzymes or proteins.
合成法
Methyl 6-chloro-4-[(3,5-dimethylphenyl)amino]quinoline-2-carboxylate is synthesized through a multi-step process. The first step involves the reaction of 3,5-dimethylphenyl amine with 6-chloroquinoline-2-carboxylic acid in the presence of a base. This reaction produces the intermediate compound, 6-chloro-4-[(3,5-dimethylphenyl)amino]quinoline-2-carboxylic acid. The second step involves the reaction of this intermediate compound with methyl iodide, which produces the final product, this compound.
特性
IUPAC Name |
methyl 6-chloro-4-(3,5-dimethylanilino)quinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O2/c1-11-6-12(2)8-14(7-11)21-17-10-18(19(23)24-3)22-16-5-4-13(20)9-15(16)17/h4-10H,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVYQNKLMNAYFJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC2=CC(=NC3=C2C=C(C=C3)Cl)C(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-methyl-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B6580412.png)


![12-{3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-8-pentyl-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-7-one](/img/structure/B6580442.png)
![4-(benzylsulfanyl)-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B6580449.png)
![N-[2-(4-chlorophenyl)ethyl]-3-(2-fluorophenyl)-5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B6580458.png)
![5-{3-[4-(3-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2(7),5-trien-3-one](/img/structure/B6580469.png)
![5-(4-fluorophenyl)-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B6580473.png)
![N-(4-bromophenyl)-2-{5-oxo-12-thia-3,4,6,8-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,7,10-tetraen-4-yl}acetamide](/img/structure/B6580477.png)
![methyl 4-[(3,4-difluorophenyl)amino]quinoline-2-carboxylate](/img/structure/B6580482.png)
![methyl 6-chloro-4-[(3-fluorophenyl)amino]quinoline-2-carboxylate](/img/structure/B6580489.png)
![3-benzyl-6-{[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B6580498.png)
![1-(4-fluorophenyl)-4-{3-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]-1H-pyrazole-5-carbonyl}piperazine](/img/structure/B6580510.png)
![1-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(4-fluorophenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B6580515.png)